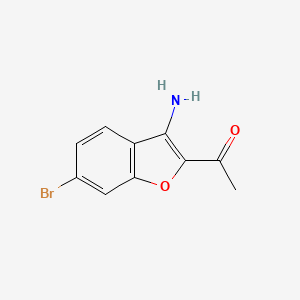

1-(3-Amino-6-bromobenzofuran-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

1-(3-amino-6-bromo-1-benzofuran-2-yl)ethanone |

InChI |

InChI=1S/C10H8BrNO2/c1-5(13)10-9(12)7-3-2-6(11)4-8(7)14-10/h2-4H,12H2,1H3 |

InChI Key |

JJTNDCQZLYIVOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Amino 6 Bromobenzofuran 2 Yl Ethanone

Retrosynthetic Analysis of 1-(3-Amino-6-bromobenzofuran-2-yl)ethanone

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials.

Disconnection Strategies for the Benzofuran (B130515) Core

The central benzofuran core can be disconnected in several ways to identify potential starting materials. A common and effective strategy involves cleaving the C-O and C-C bonds of the furan (B31954) ring. This leads to precursors such as a substituted phenol (B47542) and a component that can provide the remaining two carbons of the furan ring. For instance, a primary disconnection could involve breaking the bond between the oxygen and the aromatic ring, and the C2-C3 bond of the furan, suggesting a substituted o-hydroxyphenyl derivative and a two-carbon synthon.

Another approach is the disconnection of the C2-C3 and C3-C(acyl) bonds, which points towards a 2-hydroxybenzonitrile (B42573) precursor. This strategy is particularly useful as the nitrile group can be transformed into the desired amino group at a later stage.

Strategies for Introducing Amino, Bromo, and Ethanone (B97240) Moieties

The introduction of the specific substituents—amino, bromo, and ethanone—requires careful consideration of their directing effects and compatibility with the reaction conditions for ring formation.

Amino Group: The 3-amino group is often introduced via a precursor functional group. A common method involves the use of a 2-cyanophenyl ether which, upon cyclization, forms a 3-aminobenzofuran. rsc.org Alternatively, a nitro group can be introduced and subsequently reduced to the amine.

Ethanone Moiety: The ethanone (acetyl) group at the 2-position can be introduced through several methods. Friedel-Crafts acylation is a classic approach, though it can sometimes lead to issues with regioselectivity. nih.govrsc.org A more controlled method involves the use of a precursor that already contains the acetyl group or a functional group that can be readily converted to it.

Classical Synthetic Approaches

Classical synthetic methods provide established and reliable routes to the target molecule, often involving well-understood reaction mechanisms.

Condensation Reactions for Benzofuran Ring Formation

The formation of the benzofuran ring is the cornerstone of the synthesis. Condensation reactions are frequently employed for this purpose. youtube.com A prominent example is the reaction of a substituted 2-hydroxybenzonitrile with an α-haloketone. In the context of this compound, this would involve reacting 5-bromo-2-hydroxybenzonitrile (B1273605) with chloroacetone. The reaction typically proceeds in the presence of a base, which deprotonates the phenolic hydroxyl group, allowing it to act as a nucleophile and attack the α-haloketone. This is followed by an intramolecular cyclization to form the benzofuran ring.

A one-pot synthesis has been described where a 2-fluorobenzonitrile (B118710) is reacted with propionic acid in the presence of cesium carbonate to yield 3-aminobenzofuran derivatives. mdpi.com

| Starting Material 1 | Starting Material 2 | Reagents | Product | Yield (%) | Reference |

| 2-Fluorobenzonitrile | Propionic acid | Cs2CO3, DMSO | 1-(3-Aminobenzofuran-2-yl)ethan-1-one | Not specified | mdpi.com |

| 5-Bromo-2-hydroxybenzonitrile | Chloroacetone | Base (e.g., K2CO3) | This compound | Not specified | General Method |

Functional Group Interconversions for Amino and Bromo Substituents

The strategic introduction and modification of functional groups are critical.

Bromination: If the starting phenol is not already brominated, the benzofuran intermediate can be brominated. The electron-rich nature of the benzofuran ring makes it susceptible to electrophilic substitution. researchgate.net The position of bromination is influenced by the existing substituents.

Formation of the Amino Group: As mentioned, a common route to the 3-amino group is through the cyclization of a 2-(cyanomethyl)phenyl ester, which can be catalyzed by palladium complexes. rsc.orgnih.gov This method directly yields the 3-aminobenzofuran structure. Another strategy involves the reduction of a 3-nitrobenzofuran (B1626731) derivative, which can be prepared by nitration of the corresponding benzofuran.

| Precursor | Reagent(s) | Resulting Group | Reference |

| Benzofuran | Bromine | Bromo | researchgate.net |

| 2-(Cyanomethyl)phenyl ester | Pd(OAc)2, PCy3, Zn | 2-Amino | rsc.orgnih.gov |

| 3-Nitrobenzofuran | Reducing agent (e.g., SnCl2/HCl) | 3-Amino | General Method |

Acylation Methodologies for Ethanone Moiety Introduction

The introduction of the ethanone group at the C2 position is a key final step in many synthetic routes.

Friedel-Crafts Acylation: This classic method involves the reaction of the benzofuran with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. However, controlling the regioselectivity between the C2 and C3 positions can be challenging. nih.govrsc.org

Alternative Acylation Strategies: To overcome the regioselectivity issues of Friedel-Crafts acylation, alternative methods have been developed. One such strategy involves the rearrangement of 2-hydroxychalcones. nih.govrsc.org Another approach is the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters, which can directly lead to 3-acyl-2-aminobenzofurans. rsc.orgnih.gov A reported one-pot synthesis of this compound achieved a 56% yield. mdpi.com

| Benzofuran Derivative | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Aminobenzofuran | Acetyl chloride | Lewis Acid | 1-(3-Aminobenzofuran-2-yl)ethanone | Variable | nih.govrsc.org |

| 2-(Cyanomethyl)phenyl ester | - | Pd(OAc)2, PCy3, Zn | 3-Acyl-2-aminobenzofuran | Good to excellent | rsc.orgnih.gov |

| 2-Fluorobenzonitrile and Propionic Acid | - | Cs2CO3, DMSO | 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one | 56% | mdpi.com |

Modern and Green Chemistry Synthetic Strategies

The synthesis of polysubstituted benzofurans, such as this compound, has evolved significantly, moving towards methods that offer higher efficiency, selectivity, and sustainability. A notable one-pot, transition-metal-free synthesis has been developed for this class of compounds, including the target molecule. This method involves the reaction of 2-fluorobenzonitriles with propionic acid in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). This approach provides a direct route to this compound with a reported yield of 56%. mdpi.com The product is characterized as a white solid with a melting point of 247–249 °C. mdpi.com

Catalytic Approaches to Benzofuran Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex heterocyclic frameworks like benzofurans. numberanalytics.com Various metals, including palladium, copper, nickel, gold, silver, and rhodium, have been employed to catalyze reactions that form the benzofuran nucleus, often in high yields. nih.gov

Palladium-catalyzed reactions are particularly prominent. nih.gov For instance, palladium-catalyzed cross-coupling reactions can be used to synthesize substituted benzofurans. numberanalytics.com One common strategy involves the Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization. nih.gov This dual catalysis, often employing both palladium and copper, is a robust method for constructing the benzofuran ring. nih.gov Ruthenium catalysts have also been utilized for the isomerization and ring-closing metathesis of substituted allyl-allyloxybenzenes to form benzofurans. organic-chemistry.org

While not explicitly detailed for the title compound, these catalytic methods represent a versatile toolkit that could be adapted for its synthesis, potentially offering alternative routes with different substrate scopes and efficiencies.

C-H Activation in Benzofuran Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including benzofurans. numberanalytics.comhw.ac.uk This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. acs.org

Palladium catalysis is frequently used for C-H activation/oxidation tandem reactions to construct the benzofuran skeleton. rsc.org For instance, the reaction of 2-hydroxystyrenes with iodobenzenes can proceed via a C-H activation pathway. rsc.org Research has also demonstrated the regioselective C-2 arylation of benzofurans at room temperature using aryl iodides, which is significant for introducing substituents onto a pre-formed benzofuran ring. nsf.gov The enantioselective synthesis of related dihydrobenzofurans has been achieved through sequential C-H functionalization reactions, highlighting the stereochemical control possible with these methods. nih.gov

The application of C-H activation to a molecule like this compound could involve the direct introduction of the acetyl group at the C-2 position of a 3-amino-6-bromobenzofuran precursor, or the amination at the C-3 position of a 2-acetyl-6-bromobenzofuran.

Photochemical and Electrochemical Synthetic Pathways

In the pursuit of green chemistry, photochemical and electrochemical methods offer attractive alternatives to traditional synthesis, often proceeding under mild, metal-free conditions.

Photochemical Synthesis: Light-mediated reactions provide a unique avenue for benzofuran synthesis. numberanalytics.com A one-step, metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes has been developed to produce 2-substituted benzofurans. acs.orgnih.gov This method proceeds under mild conditions and utilizes more environmentally benign chlorophenols over their bromo or iodo counterparts. acs.orgnih.gov Visible-light-mediated catalysis has also been explored for the synthesis of benzofuran heterocycles from disulfides and enynes. nih.gov

Electrochemical Synthesis: Electrosynthesis is recognized as a green and sustainable technique due to its mild conditions, high chemoselectivity, and avoidance of chemical oxidants. rsc.org Green syntheses of various benzofuran derivatives have been achieved through the anodic oxidation of phenolic compounds in the presence of nucleophiles. rsc.org These reagent- and metal-free methods can produce benzofurans in high yield and with high atom economy. rsc.org For example, selenylbenzo[b]furan derivatives have been synthesized via an electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with diselenides under oxidant-, base-, and metal-free conditions at room temperature. nih.gov

These unconventional energy sources could potentially be harnessed for the synthesis of this compound, offering pathways with reduced environmental impact.

Flow Chemistry and Continuous Processing for Scalable Synthesis

While specific examples for the flow synthesis of this compound are not prevalent in the literature, the principles of flow chemistry are highly applicable to the synthesis of benzofuran derivatives. Flow chemistry offers advantages in scalability, safety, and process control. The transition-metal-catalyzed reactions, as well as photochemical and some electrochemical processes, are often well-suited for translation to continuous flow systems. This would allow for a more controlled and potentially higher-yielding production of the target compound, which is particularly relevant for any future large-scale applications.

Purification and Isolation Techniques for this compound

The isolation of a pure chemical compound is a critical step in any synthetic procedure. For this compound and related analogues, chromatographic methods are predominantly employed.

Chromatographic Separations

Flash chromatography on silica (B1680970) gel is the specified method for the purification of this compound. mdpi.com In the reported synthesis, the crude product is purified using a mobile phase of Hexane/Ethyl Acetate (B1210297) (5:1). mdpi.com This technique is widely used for the separation of organic compounds due to its efficiency and versatility.

Other studies on the synthesis of substituted benzofurans also report the use of column chromatography for purification. arkat-usa.orgnih.gov For example, in the synthesis of 2-aminobenzofurans via a [4+1] cycloaddition, the products were purified by flash chromatography with a petroleum ether:ethyl acetate eluent. nih.gov Similarly, the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes also utilized flash column chromatography for purification. oregonstate.edu The choice of eluent system is crucial and is optimized based on the polarity of the target compound and impurities.

Below is a table summarizing the synthetic and purification data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO₂ | mdpi.com |

| Synthetic Yield | 56% | mdpi.com |

| Physical State | White solid | mdpi.com |

| Melting Point | 247–249 °C | mdpi.com |

| Purification Method | Flash chromatography on silica gel | mdpi.com |

| Chromatography Eluent | Hexane/Ethyl Acetate (5:1) | mdpi.com |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.61 (d, J = 1.2 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.37 (dd, J = 1.6, 8.4 Hz, 1H), 5.56 (s, 2H), 2.49 (s, 3H) | mdpi.com |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 189.8, 154.0, 137.8, 135.6, 125.9, 123.1, 121.1, 120.3, 116.1, 26.0 | mdpi.com |

| FT-HRMS (ESI) m/z | Calculated for C₁₀H₈BrNO₂ [(M + H)⁺]: 254.9718; Found: 254.9816 | mdpi.com |

Recrystallization and Precipitation Methods for this compound

The purification of the target compound, this compound, is a critical step following its synthesis to ensure the removal of impurities, unreacted starting materials, and by-products. While detailed, specific recrystallization or precipitation protocols for this exact molecule are not extensively documented in publicly available literature, general purification strategies for related aminobenzofuran and bromo-substituted heterocyclic compounds can provide insight into effective methodologies. The final solid product is often described as a white or off-white solid, indicating that a high level of purity is achievable.

Purification of analogous compounds frequently involves recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent is paramount and is determined by the solubility profile of the crude product. For closely related structures, solvents such as ethanol, dioxane, and N,N-dimethylformamide have been successfully employed. mdpi.com For instance, in the synthesis of certain thieno[2,3-b]pyridine (B153569) derivatives, which share structural similarities with the benzofuran core, crystallization from N,N-dimethylformamide or dioxane was reported to yield pure crystalline products. mdpi.com Similarly, various heterocyclic compounds, including pyrazole (B372694) and isoxazole (B147169) derivatives synthesized from bromo-substituted chromenones, have been effectively crystallized from ethanol.

The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals as the solubility of the compound decreases. Impurities, which are either more soluble in the solvent or present in smaller quantities, remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Precipitation is another common technique used for purification. This method is typically employed when a suitable single solvent for recrystallization cannot be identified. Precipitation can be induced by adding a non-solvent (a solvent in which the compound is insoluble) to a solution of the crude product, causing the desired compound to precipitate out. For example, after a reaction in a solvent like dimethylformamide (DMF), the addition of water can cause the organic product to precipitate. mdpi.com The resulting solid is then collected by filtration.

While specific data on the recrystallization and precipitation of this compound is scarce, the table below summarizes solvents used for the purification of structurally related compounds, which could serve as a starting point for developing a purification protocol for the target molecule.

| Compound Type | Purification Method | Solvent(s) | Reference |

| Thieno[2,3-b]pyridine derivatives | Crystallization | N,N-Dimethylformamide, Dioxane | mdpi.com |

| Pyrazole and Isoxazole derivatives | Crystallization | Ethanol | |

| Substituted 3-aminobenzofurans | Column Chromatography | Not Applicable |

It is important to note that purification of other related benzofuran derivatives has often relied on column chromatography, which separates compounds based on their differential adsorption to a stationary phase. mdpi.com This method can be used as an alternative or in conjunction with recrystallization or precipitation to achieve high purity.

Advanced Spectroscopic and Structural Elucidation of 1 3 Amino 6 Bromobenzofuran 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. A full analysis of 1-(3-Amino-6-bromobenzofuran-2-yl)ethanone would require a suite of NMR experiments.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system, the protons of the amino group, and the methyl protons of the ethanone (B97240) group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, and the electron-donating nature of the amino group. The coupling constants (J) between adjacent protons would be crucial for determining their relative positions on the benzene (B151609) ring.

¹³C NMR Analysis of the Carbon Framework

The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the benzofuran core, and the methyl carbon would be key identifiers. The positions of the bromo- and amino-substituted carbons would be particularly informative.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is critical for piecing together the molecular skeleton, for instance, by correlating the methyl protons to the carbonyl carbon and the C2 of the benzofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help to confirm the geometry and conformation of the molecule.

Heteronuclear NMR (e.g., ¹⁵N NMR for Amino Group)

Nitrogen-15 NMR could be used to directly observe the nitrogen atom of the amino group. The chemical shift of the ¹⁵N signal would provide insight into the electronic environment of the amino group and its potential involvement in hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be indispensable for determining the precise molecular formula of this compound. By measuring the exact mass to several decimal places, it is possible to confirm the elemental composition (C₁₀H₈BrNO₂) and distinguish it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, resulting in two major isotopic peaks separated by two mass units.

The absence of published experimental data for these analytical techniques means that a definitive, evidence-based discussion of the spectroscopic properties of this compound cannot be provided at this time. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Fragmentation Pattern Analysis (EI, ESI-MS/MS)

The mass spectrometric fragmentation of this compound provides significant structural information. While specific experimental spectra are not widely published, the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can be predicted based on the functional groups present in the molecule.

Under Electron Ionization (EI) , a hard ionization technique, the molecular ion (M⁺˙) is expected to undergo several characteristic fragmentation reactions. The presence of an amino group, a carbonyl group, a bromine atom, and a benzofuran ring system dictates the primary cleavage sites. mdpi.com Alpha-cleavage is a dominant pathway for both ketones and amines. nih.gov Two primary α-cleavage events are anticipated:

Loss of a methyl radical (•CH₃, Δm = 15) from the acetyl group to form a stable acylium ion.

Loss of the entire acetyl radical (•COCH₃, Δm = 43) to yield a 3-amino-6-bromobenzofuran radical cation.

Further fragmentation could involve the loss of carbon monoxide (CO, Δm = 28) from the acylium ion or cleavage of the carbon-bromine bond. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

Under the softer conditions of ESI-MS/MS , the analysis typically begins with the protonated molecule, [M+H]⁺. Collision-Induced Dissociation (CID) of this precursor ion generally involves the elimination of small, stable neutral molecules. nih.gov For this compound, likely neutral losses include:

Loss of water (H₂O, Δm = 18), potentially involving the amino and acetyl groups.

Loss of ammonia (B1221849) (NH₃, Δm = 17).

Loss of ketene (B1206846) (CH₂CO, Δm = 42) from the acetyl group.

Fragmentation of 2-aroylbenzofuran derivatives in ESI-MS/MS has been shown to proceed via hydrogen rearrangements, leading to the formation of stable acylium ions or the elimination of neutral molecules like CO and CO₂. researchgate.net

Table 1: Predicted Mass Spectrometry Fragments for this compound (Based on Molecular Formula: C₁₀H₈BrNO₂; Molecular Weight: 254.08 g/mol )

| Ion/Fragment | Predicted m/z (for ⁷⁹Br) | Fragmentation Pathway | Ionization Mode |

| [M]⁺˙ | 254 | Molecular Ion | EI |

| [M+H]⁺ | 255 | Protonated Molecule | ESI |

| [M - CH₃]⁺ | 239 | α-cleavage (loss of methyl radical) | EI |

| [M - COCH₃]⁺ | 211 | α-cleavage (loss of acetyl radical) | EI |

| [M - Br]⁺ | 175 | Cleavage of C-Br bond | EI |

| [M+H - H₂O]⁺ | 237 | Loss of water | ESI |

| [M+H - NH₃]⁺ | 238 | Loss of ammonia | ESI |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key insights into the functional groups and the core structure of the molecule.

The IR spectrum is dominated by absorptions corresponding to the characteristic vibrations of its primary functional groups.

N-H Vibrations: As a primary amine, the compound is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. youtube.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. A related, more complex molecule, 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone, shows N-H stretching bands at 3274 cm⁻¹ and 3174 cm⁻¹. mdpi.com An N-H bending (scissoring) vibration is also expected around 1640-1560 cm⁻¹. youtube.com

C=O Vibration: The acetyl group attached to the electron-rich aminobenzofuran ring gives rise to a strong carbonyl (C=O) stretching absorption. For aryl ketones, this band typically appears in the 1685-1665 cm⁻¹ range. pressbooks.pub The aforementioned related compound exhibits its C=O stretch at 1670 cm⁻¹. mdpi.com Conjugation with the benzofuran ring and potential intramolecular hydrogen bonding with the adjacent amino group can influence the exact position of this band.

C-Br Vibration: The carbon-bromine bond vibration is found at lower frequencies. The C-Br stretching absorption typically occurs in the 600-500 cm⁻¹ region of the IR spectrum. Its intensity can vary.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1640 - 1560 | Medium-Strong |

| Aryl Ketone | C=O Stretch | 1685 - 1665 | Strong |

| Aromatic Bromo | C-Br Stretch | 600 - 500 | Medium-Weak |

The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region. This area contains a complex series of absorptions that arise from bending and stretching vibrations of the entire molecular skeleton, including C-C stretching and bending within the fused rings, C-O-C stretching and bending of the furan (B31954) part, and C-H in-plane and out-of-plane bending. nih.gov The pattern of peaks in this region is unique to the molecule. For the benzofuran core, characteristic absorptions for aromatic C=C ring stretching are expected around 1600 cm⁻¹ and 1500-1430 cm⁻¹. pressbooks.pub The specific substitution pattern (amino at C3, acetyl at C2, bromo at C6) creates a unique vibrational signature that allows for definitive identification when compared to a reference spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is dictated by its extensive chromophoric system. The molecule consists of the benzofuran nucleus, an auxochromic amino group (-NH₂), a chromophoric acetyl group (-COCH₃), and a bromine atom. The combination of these groups creates a highly conjugated system.

The primary electronic transitions expected are:

π → π* Transitions: These high-intensity transitions are characteristic of aromatic and conjugated systems. The benzofuran system itself shows strong absorption bands. nist.gov The presence of the amino group (an electron-donating auxochrome) and the acetyl group (an electron-withdrawing chromophore) in conjugation with the ring system will cause a significant bathochromic (red) shift of these absorptions to longer wavelengths, likely into the UVA region (315-400 nm).

n → π* Transitions: The carbonyl group of the acetyl function also possesses non-bonding electrons (n-electrons) on the oxygen atom. This allows for a lower-energy, weaker intensity n → π* transition, which is often observed as a separate band or a shoulder on the longer-wavelength side of the main π → π* absorption bands.

Table 3: Predicted Electronic Transitions

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Conjugated Benzofuran-Acetyl System | 280 - 400 | High (High ε) |

| n → π | Carbonyl Group (C=O) | 350 - 450 | Low (Low ε) |

X-ray Crystallography for Solid-State Structure

While the specific single-crystal X-ray structure of this compound is not publicly available in crystallographic databases, its solid-state conformation can be inferred from the analysis of closely related structures. For instance, the crystal structure of a fluorinated 2-acyl-3-aminobenzofuran derivative has been determined. rsc.org Similarly, the structures of other 3-aminoisobenzofurans have been reported. arabjchem.org

Based on these related structures, the following solid-state features are anticipated:

Planarity: The benzofuran ring system is expected to be essentially planar.

Conformation: The acetyl group at the C2 position is likely to be nearly coplanar with the benzofuran ring to maximize π-conjugation.

Intramolecular Hydrogen Bonding: A significant feature would be the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the C3-amino group and the oxygen atom of the C2-carbonyl group. This interaction would form a stable six-membered pseudo-ring, enhancing the planarity of the substituent groups relative to the core ring system. rsc.org

Intermolecular Interactions: In the crystal lattice, molecules would likely be packed via intermolecular forces such as π-π stacking between the aromatic benzofuran rings and potentially weaker C-H···O or N-H···O hydrogen bonds, if the primary N-H is not exclusively involved in intramolecular bonding.

Table 4: Expected Crystallographic Parameters

| Parameter | Expected Value/Feature | Rationale/Reference |

| Crystal System | Monoclinic or Triclinic | Common for such organic molecules. arabjchem.org |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | Common for racemic crystalline compounds. arabjchem.org |

| H-Bonding (Intramolecular) | N-H···O=C | Formation of a stable pseudo-six-membered ring. rsc.org |

| Molecular Geometry | Benzofuran ring is planar | Inherent aromaticity and fused ring structure. |

| Torsion Angle (C3-C2-C=O) | Close to 0° or 180° | To maintain planarity and conjugation. |

Crystal Growth Methods for this compound

The successful application of single-crystal X-ray diffraction is fundamentally dependent on the availability of high-quality single crystals. The growth of such crystals from a synthesized powder is a critical and often empirical step. Common methods for growing single crystals of organic compounds like this compound include:

Slow Evaporation: This is the most common and straightforward technique. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is typically determined through a series of small-scale trials with a range of solvents of varying polarities.

Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystal formation at the interface.

Vapor Diffusion: In this technique, the compound is dissolved in a solvent, and a more volatile precipitant solvent is placed in a separate, open container within a sealed larger vessel. The vapor from the precipitant slowly diffuses into the solution containing the compound, inducing crystallization.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, promoting the growth of crystals.

Despite the existence of these established methods, a search of the scientific literature and crystallographic databases reveals no specific published reports on the successful growth of single crystals of this compound. Consequently, there are no established protocols or preferred solvent systems documented for the crystallization of this compound.

Single Crystal X-ray Diffraction Data Collection and Refinement

Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

A standard SC-XRD experiment would involve mounting a suitable crystal on a goniometer. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structural determination. The diffraction data are collected over a range of crystal orientations.

Following data collection, the raw diffraction intensities are processed, and the crystal structure is solved and refined using specialized software. The refinement process adjusts a model of the crystal structure to best fit the experimental data. Key parameters obtained from a successful refinement are presented in a crystallographic data table.

As of the current date, there are no publicly available crystallographic information files (CIFs) or entries in major crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for this compound. Therefore, a data table for its crystal structure cannot be generated. A hypothetical table based on a successful analysis would typically include the parameters shown below.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₀H₈BrNO₂ |

| Formula weight | 269.08 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.0000(1) Å α = 90° |

| b = 10.0000(2) Å β = 90° | |

| c = 20.0000(4) Å γ = 90° | |

| Volume | 1000.00(4) ų |

| Z | 4 |

| Density (calculated) | 1.788 Mg/m³ |

| Absorption coefficient | 4.681 mm⁻¹ |

| F(000) | 536 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 10000 |

| Independent reflections | 2285 [R(int) = 0.040] |

| Completeness to theta = 25.242° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2285 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.045, wR2 = 0.090 |

Note: The values in this table are hypothetical and are for illustrative purposes only, as no experimental data for this compound has been published.

Analysis of Molecular Conformation and Intermolecular Interactions (Hydrogen Bonding)

A detailed analysis of the crystal structure would provide invaluable insights into the molecular conformation and the network of intermolecular interactions that stabilize the crystal lattice. For this compound, key aspects to be analyzed would include:

Planarity of the Benzofuran Ring System: The degree of planarity of the fused ring system would be assessed.

Hydrogen Bonding: The amino group (-NH₂) provides hydrogen bond donors, while the carbonyl oxygen of the ethanone group and the furan oxygen are potential hydrogen bond acceptors. A detailed analysis would identify and characterize any intramolecular and intermolecular hydrogen bonds. These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal.

Without experimental crystallographic data, a definitive analysis of the molecular conformation and intermolecular interactions of this compound remains speculative.

Chiroptical Spectroscopy (if applicable to enantiomers or diastereomers)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for the characterization of enantiomers and diastereomers. Since this compound is an achiral molecule and does not possess any stereogenic centers, it does not exist as enantiomers or diastereomers. Therefore, chiroptical techniques like Circular Dichroism are not applicable for its analysis in its isolated form.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a sample. A CD spectrum is a plot of this difference in absorption versus wavelength.

For a molecule to be CD active, it must be chiral. As this compound is achiral, it would not exhibit a CD spectrum. However, it is worth noting that achiral molecules can exhibit induced circular dichroism when placed in a chiral environment, such as when bound to a chiral host molecule (e.g., a protein or a cyclodextrin). Studies on other benzofuran derivatives have shown that they can interact with biomacromolecules and their binding can be monitored using spectroscopic techniques. nih.govnih.gov However, no such studies have been reported specifically for this compound. Therefore, there is no experimental CD spectroscopic data available for this compound.

Reactivity and Reaction Mechanisms of 1 3 Amino 6 Bromobenzofuran 2 Yl Ethanone

Reactivity of the Amino Group

The nucleophilic character of the primary amino group at the C3 position of the benzofuran (B130515) ring is a key driver of its reactivity. This group readily participates in a variety of reactions, including acylations, alkylations, and condensations, leading to the formation of amides and imines, which are crucial intermediates for building molecular complexity.

Acylation, Alkylation, and Condensation Reactions

Acylation: The amino group of 3-aminobenzofuran derivatives can be readily acylated using standard acylating agents such as acid chlorides or anhydrides. For instance, the acylation of related 3-aminofurazan compounds has been successfully achieved using agents like 3-methylbenzoyl chloride in the presence of a base like sodium hydride to yield the corresponding N-acylated products. nih.gov This transformation is fundamental in modifying the electronic properties of the amino group and introducing new structural motifs. A similar reaction is expected for 1-(3-amino-6-bromobenzofuran-2-yl)ethanone.

Alkylation: Alkylation of the amino group introduces alkyl substituents, further diversifying the molecular structure. The reaction of 3-aminobenzofuran derivatives with various benzyl (B1604629) chlorides in dry acetonitrile (B52724) under reflux conditions has been shown to produce the corresponding N-alkylated products. nih.gov This method provides a direct route to secondary or tertiary amines, which can serve as precursors for more complex heterocyclic structures. Nickel-catalyzed enantioconvergent deaminative alkylation has also been reported for α-amino acid derivatives, showcasing advanced methods for C-N bond functionalization. thieme-connect.deresearchgate.net

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds to form larger, often heterocyclic, structures. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of 3-aminothieno[2,3-b]pyridines, which are structurally analogous, involves cyclization and other functional transformations that highlight the versatility of the amino group in condensation chemistry. urfu.ru

Amide and Imine Formation

Amide Formation: The acylation of the amino group directly leads to the formation of a stable amide bond. This reaction is typically high-yielding and proceeds under mild conditions. The formation of an amide was successfully demonstrated in the reaction of 3-amino-furazan-4-carboxamide with sodium hydride and 3-methylbenzoyl chloride. nih.gov This classic transformation is a cornerstone in medicinal chemistry for creating diverse compound libraries.

Imine Formation: Primary amines, such as the one in the title compound, are expected to react with aldehydes and ketones to form imines (Schiff bases). While specific studies on this compound are scarce, this reaction is a fundamental process in organic chemistry. These imine intermediates can be further reduced to secondary amines or used in cyclization reactions to construct new heterocyclic rings.

Reactivity of the Bromine Substituent

The bromine atom at the C6 position of the benzofuran ring is an aryl halide, making it susceptible to a range of transformations, particularly those involving transition-metal catalysis. This functionality is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) on the Benzofuran Ring

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide, such as in this compound, is generally difficult. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In the title compound, the amino and acetyl groups may not provide sufficient activation for this pathway to proceed readily under standard conditions. Mechanistic studies often show that such reactions proceed through concerted or borderline mechanisms rather than the classic stepwise addition-elimination pathway, especially when strong activating groups are absent.

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira)

The bromine substituent is an excellent coupling partner in palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. nih.govnih.gov It is widely used due to its mild conditions and tolerance of various functional groups. nih.govresearchgate.net The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org The reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids demonstrates the regioselectivity achievable in such couplings. researchgate.net It is highly probable that the 6-bromo position of the title compound would readily participate in Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents.

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Aryl Bromides

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Good | researchgate.net |

| Pd(OAc)₂ / NHC | K₂CO₃ | Water/DMF | 80 | High | nih.gov |

| Palladacycle Complexes | Various | Various | RT - High | High | nih.gov |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrug.nl This reaction is a versatile method for synthesizing substituted alkenes. organic-chemistry.orglibretexts.org The process generally proceeds with high trans selectivity. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands with Pd(OAc)₂ in aqueous media has proven effective for Heck coupling of aryl bromides. nih.gov The 6-bromo position of the benzofuran core is expected to be reactive under Heck conditions, allowing for the introduction of vinyl groups.

Table 2: Heck Reaction Conditions for Aryl Bromides

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Key Feature | Reference |

| Pd(OAc)₂ / Tetrahydropyrimidinium Salt | K₂CO₃ | Water/DMF | 80 | Mild conditions, good activity | nih.gov |

| Pd/C | Various | Various | High | Ligandless, suitable for production | rug.nl |

| Palladacycle Phosphine Mono-ylide | Various | N/A | 130 | Low palladium loading, aerobic | organic-chemistry.org |

Sonogashira Reaction: This coupling reaction involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free versions of this reaction have also been developed. nih.gov The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org The 6-bromo-substituent on the benzofuran scaffold would serve as an effective electrophile in Sonogashira couplings. A domino intermolecular Sonogashira coupling has been used to synthesize 2,3-disubstituted benzo[b]furans from 2-(2-bromophenoxy) precursors, highlighting the utility of this reaction in building the benzofuran core itself. organic-chemistry.org

Table 3: Sonogashira Reaction Conditions for Aryl Halides

| Catalyst System | Base | Solvent | Temperature (°C) | Key Feature | Reference |

| Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | Various | RT - High | Classic conditions | wikipedia.orgorganic-chemistry.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Amine | Various | RT | Effective for aryl bromides | organic-chemistry.org |

| Aminopyrimidine-Pd(II) complex | Various | Aqueous Medium | Mild | Copper-free, suitable for bioconjugation | nih.gov |

Lithium-Halogen Exchange and Subsequent Reactions

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species. wikipedia.org This reaction is typically performed at low temperatures using an organolithium reagent such as n-butyllithium or t-butyllithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu The resulting 6-lithiobenzofuran intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a diverse range of functional groups at the C6 position. This two-step sequence provides a complementary strategy to transition metal-catalyzed cross-coupling for functionalizing the benzene (B151609) portion of the molecule. The presence of nearby heteroatoms can influence the rate and selectivity of the exchange. mdpi.comnih.gov

Reactivity of the Ethanone (B97240) Moiety

The ethanone group, an acetyl substituent, at the 2-position of the benzofuran ring is a primary site for a variety of chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic alpha-protons of the methyl group.

Carbonyl Reactivity (Nucleophilic Addition, Reduction)

The carbonyl carbon of the ethanone group is electrophilic due to the polarization of the carbon-oxygen double bond. researchgate.net This makes it susceptible to attack by nucleophiles. Such nucleophilic addition reactions are fundamental to the elaboration of the acetyl side chain. pressbooks.pub

Nucleophilic Addition: A wide array of carbon and heteroatom nucleophiles can add to the carbonyl group. For instance, Grignard reagents and organolithium compounds can react with the ethanone to form tertiary alcohols. youtube.com Similarly, the addition of cyanide, typically from a source like HCN or a cyanide salt, would lead to the formation of a cyanohydrin.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the alcohol product. pressbooks.pub

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can sometimes be crucial to avoid unwanted side reactions on other functional groups. For example, NaBH₄ is a milder reducing agent and is often preferred when other reducible groups are present. The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

| Reagent | Product Type | General Conditions |

| Grignard (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |

| Organolithium (R-Li) | Tertiary Alcohol | Anhydrous ether or THF |

| Sodium Cyanide (NaCN) / Acid | Cyanohydrin | Aqueous/alcoholic solution |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

Alpha-Proton Reactivity (Enolization, Aldol (B89426) Condensation, Knoevenagel Condensation)

The methyl protons adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in several carbon-carbon bond-forming reactions.

Enolization: In the presence of an acid or a base, this compound can exist in equilibrium with its enol tautomer. The formation of the enolate under basic conditions is a crucial first step for subsequent condensation reactions.

Aldol Condensation: The enolate generated from the ethanone can act as a nucleophile and attack the carbonyl group of another aldehyde or ketone, including another molecule of itself (a self-aldol condensation). This reaction, after dehydration of the initial aldol addition product, leads to the formation of an α,β-unsaturated ketone. youtube.com The presence of conjugation in the final product often drives the dehydration step. youtube.com

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, such as malonic acid derivatives or cyanoacetic esters, in the presence of a weak base like piperidine (B6355638) or pyridine. wikipedia.orgnih.gov The reaction of this compound with an active methylene compound would yield a new α,β-unsaturated system. The general mechanism involves the formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of the ethanone. Subsequent dehydration gives the final condensed product. wikipedia.org

| Reaction | Reagent(s) | Product Type |

| Aldol Condensation | Base (e.g., NaOH), Aldehyde/Ketone | α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Active Methylene Compound, Weak Base (e.g., Piperidine) | Substituted Alkene |

Reactivity of the Benzofuran Ring System

The benzofuran ring in this compound is an aromatic system, but its reactivity is significantly influenced by the fused benzene ring and the substituents.

Electrophilic Aromatic Substitution

The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is determined by the directing effects of the existing substituents: the amino group, the bromo group, and the fused furan (B31954) ring.

The amino group at position 3 is a powerful activating group and an ortho-, para-director. pressbooks.pub The bromine atom at position 6 is a deactivating group but is also an ortho-, para-director. pressbooks.publibretexts.org The oxygen of the furan ring also acts as an activating, ortho-, para-director. The positions on the benzene ring are 4, 5, 6, and 7. The bromine is at 6. The amino group at position 3 will strongly activate the furan ring itself. For the benzene ring, the directing effects need to be considered in concert.

Given the positions of the existing substituents, electrophilic attack is most likely to occur at positions 5 and 7 of the benzofuran ring system. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the available ortho and para positions relative to the furan oxygen and the amino group.

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄/SO₃), and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions would need to be carefully chosen to avoid side reactions, especially with the reactive amino group.

Ring-Opening Reactions

Electron-rich 3-aminobenzofurans have been shown to undergo unexpected ring-opening reactions under certain conditions. acs.orgacs.org Specifically, treatment of 3-aminobenzofurans with a strong base like sodium tert-butoxide (NaOtBu) in hot toluene (B28343) can lead to the oxidative opening of the furan ring to yield α-ketoimines. acs.orgacs.org This reaction is thought to proceed through a radical pathway, potentially initiated by tert-butoxy (B1229062) radicals, and involves molecular oxygen. acs.org

While this reactivity has been demonstrated on related 3-aminobenzofurans, it suggests that this compound could potentially undergo a similar transformation under strong basic and oxidative conditions, yielding a more complex acyclic product.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for this compound are not widely available in the surveyed literature. However, the mechanisms of its key potential transformations can be inferred from well-established organic chemistry principles and studies on analogous systems.

For instance, the mechanism of electrophilic aromatic substitution on the benzofuran ring would proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. msu.edumasterorganicchemistry.com The stability of this intermediate, influenced by the electronic effects of the substituents, determines the rate and regioselectivity of the reaction.

In the case of the ethanone moiety, the stability of a 2-benzoyl substituent in a related fluorinated 3-aminobenzofuran has been attributed to an intramolecular hydrogen bond between the carbonyl oxygen and the 3-amino group. nih.gov Such a hydrogen bond in this compound would decrease the reactivity of the carbonyl group towards nucleophiles and could influence the acidity of the alpha-protons.

Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and the nature of transition states. This is achieved by measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes.

For this compound, a primary deuterium (B1214612) KIE could be investigated in reactions involving the amino group. For instance, in an N-acylation or N-alkylation reaction, replacing the hydrogen atoms of the amino group with deuterium (ND₂) would allow for the determination of whether the N-H bond is broken in the rate-determining step. A significant kH/kD value (typically > 2) would suggest that the proton transfer from the nitrogen is part of the slowest step of the reaction.

Illustrative Data for a Hypothetical N-Acylation Reaction:

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | kH = 1.5 x 10⁻³ | 6.8 |

| 1-(3-(Amino-d₂)-6-bromobenzofuran-2-yl)ethanone | kD = 2.2 x 10⁻⁴ |

This data is hypothetical and for illustrative purposes only.

Hammett Plots and Linear Free Energy Relationships

Hammett plots and other linear free energy relationships (LFERs) are used to correlate reaction rates and equilibrium constants for a series of reactions with the electronic properties of substituents on the reactants. This provides insight into the electronic demands of the transition state.

To construct a Hammett plot for a reaction involving this compound, one would need to synthesize a series of derivatives with different substituents at a position that can electronically influence the reaction center. For example, if studying a reaction at the amino group, one could synthesize derivatives with various substituents on the benzene ring (in place of or in addition to the bromo group) and measure their reaction rates.

A plot of the logarithm of the rate constant (log k) versus the appropriate Hammett substituent constant (σ) would be constructed. The slope of this plot, the reaction constant (ρ), would indicate the sensitivity of the reaction to electronic effects. A negative ρ value would suggest the buildup of positive charge in the transition state, while a positive ρ value would indicate the buildup of negative charge.

Illustrative Hammett Data for a Hypothetical Electrophilic Aromatic Substitution:

| Substituent (X) on Benzofuran Ring | Hammett Constant (σ) | log(kX/kH) |

| -OCH₃ | -0.27 | -1.5 |

| -CH₃ | -0.17 | -0.9 |

| -H | 0.00 | 0.0 |

| -Br | 0.23 | 1.2 |

| -NO₂ | 0.78 | 3.5 |

This data is hypothetical and for illustrative purposes only. A reaction with a positive ρ value is depicted.

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be monitored using various spectroscopic techniques, allowing for the determination of reaction kinetics and the identification of intermediates.

UV-Visible Spectroscopy: The extended conjugation in the benzofuran system gives rise to characteristic UV-Vis absorption bands. Any reaction that alters the conjugation, such as acylation of the amino group or a reaction at the acetyl group, will lead to a shift in the absorption maximum (λ_max). By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined.

Infrared (IR) Spectroscopy: Key functional groups in the molecule have distinct IR absorption frequencies. For example, the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ketone (around 1650-1680 cm⁻¹), and the C-O-C stretch of the furan ring (around 1050-1250 cm⁻¹) can be monitored. The disappearance of a reactant peak or the appearance of a product peak can be tracked to follow the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for monitoring reactions in real-time (in-situ NMR). The chemical shifts of the protons and carbons are sensitive to their electronic environment. For instance, the protons of the amino group and the methyl protons of the acetyl group would show a change in their chemical shifts upon reaction, providing a quantitative measure of the conversion of the starting material to the product.

Computational Chemistry and Theoretical Studies of 1 3 Amino 6 Bromobenzofuran 2 Yl Ethanone

Electronic Structure Calculations

Theoretical investigations into the electronic structure of a molecule provide fundamental insights into its stability, reactivity, and intermolecular interactions.

Geometry Optimization and Conformational Analysis (DFT, Ab Initio)

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. Using methods like Density Functional Theory (DFT) or ab initio calculations, researchers can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For 1-(3-Amino-6-bromobenzofuran-2-yl)ethanone, this analysis would reveal the preferred orientation of the amino (-NH2) and acetyl (-COCH3) groups relative to the benzofuran (B130515) ring. A conformational analysis would further explore different rotational isomers (conformers) and their relative energies, identifying the most likely shapes the molecule adopts at room temperature. This information is critical for understanding how the molecule might interact with biological targets.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

A computational analysis would calculate the energies of the HOMO and LUMO of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. The spatial distribution of these orbitals would highlight the regions of the molecule most likely to be involved in electrophilic or nucleophilic attacks.

Electrostatic Potential Surface (ESP) Analysis

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential.

For this compound, an ESP map would illustrate the electron-rich and electron-poor areas. Typically, regions around electronegative atoms like oxygen (in the acetyl group) and nitrogen (in the amino group) would show a negative potential (usually colored red), indicating they are sites susceptible to electrophilic attack. Conversely, regions around hydrogen atoms of the amino group would likely show a positive potential (usually colored blue), marking them as potential sites for nucleophilic interaction. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

Spectroscopic Property Prediction

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of a compound.

A theoretical study on this compound would involve calculating the magnetic shielding tensors for each nucleus and converting them into chemical shifts. These predicted values could then be compared with experimentally obtained NMR spectra. A strong correlation between the predicted and experimental data would provide a high degree of confidence in the structural assignment of the molecule. Discrepancies, on the other hand, could suggest the presence of different conformers or solvent effects not accounted for in the calculation.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

For this compound, these calculations would predict the frequencies associated with the stretching and bending of its various bonds, such as the N-H stretches of the amino group, the C=O stretch of the acetyl group, and the various vibrations of the benzofuran ring system. Comparing these calculated frequencies with experimental IR and Raman spectra would aid in the assignment of the observed spectral bands to specific molecular motions.

UV-Vis Absorption Maxima Prediction

The prediction of UV-Vis absorption maxima using computational methods, typically Time-Dependent Density Functional Theory (TD-DFT), offers insights into the electronic transitions within a molecule. For this compound, this analysis would reveal how the chromophoric system, composed of the aminobenzofuran core and the acetyl group, absorbs light. The calculations would identify the specific molecular orbitals involved in the primary electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, and predict the wavelength of maximum absorption (λmax). The nature of these transitions, whether n → π* or π → π*, would also be elucidated.

A hypothetical data table for such a study would look like this:

| Computational Method | Basis Set | Solvent Model | Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| TD-DFT/B3LYP | 6-311+G(d,p) | PCM (Methanol) | Data not available | Data not available | Data not available |

| TD-DFT/CAM-B3LYP | cc-pVTZ | SMD (Acetonitrile) | Data not available | Data not available | Data not available |

Reaction Mechanism Modeling

Modeling reaction mechanisms provides a molecular-level understanding of how this compound is formed or how it participates in subsequent chemical transformations. This involves mapping the potential energy surface of the reaction.

Transition State Characterization

For any proposed reaction mechanism, the identification and characterization of transition states are crucial. Computational methods are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. This analysis would be vital for understanding the key bond-forming or bond-breaking steps in the synthesis or reactions of this compound.

Reaction Coordinate Diagrams and Energy Barriers

A reaction coordinate diagram visually represents the energy profile of a reaction, plotting the energy against the reaction progress. By calculating the energies of the reactants, transition states, intermediates, and products, the activation energy barriers for each step can be determined. This information is critical for predicting the feasibility and rate of a reaction. For the synthesis of this compound, this would involve modeling the cyclization and substitution steps to understand their energetic demands.

A hypothetical data table for reaction energy barriers might be presented as follows:

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: Cyclization | TS1 | Data not available | Data not available |

| Step 2: Aromatization | TS2 | Data not available | Data not available |

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence reaction rates and even alter reaction mechanisms. Computational models, such as implicit solvent models (e.g., PCM, SMD) or explicit solvent models, can be used to study these effects. By performing calculations in the gas phase and in different solvent environments, one can quantify the stabilization or destabilization of reactants, transition states, and products, thereby understanding the solvent's role in the reaction pathway of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their flexibility and intermolecular interactions.

Conformational Dynamics

While this compound has a relatively rigid benzofuran core, the amino and acetyl substituents possess rotational freedom. MD simulations could be employed to explore the conformational landscape of these substituent groups. By simulating the molecule's motion over nanoseconds or longer, researchers could identify the most stable conformations, the energy barriers between them, and how these conformations might influence the molecule's reactivity and interactions with its environment.

Intermolecular Interactions in Solution or Solid State

The molecular architecture of this compound, featuring a primary amine (-NH2), a carbonyl group (C=O), a bromine atom (-Br), and an aromatic benzofuran core, suggests the presence of several key intermolecular interactions that would dictate its solid-state packing and solution-phase behavior.

Hydrogen Bonding: The most significant intermolecular force anticipated for this compound is hydrogen bonding. The amino group serves as a hydrogen bond donor, while the oxygen atom of the carbonyl group and the oxygen atom of the benzofuran ring can act as hydrogen bond acceptors. In the solid state, it is highly probable that molecules of this compound would form extensive networks of intermolecular hydrogen bonds. For instance, the hydrogen atoms of the amino group could form N-H···O=C or N-H···O(furan) hydrogen bonds with neighboring molecules. This type of interaction is a primary driver for the formation of stable crystal lattices in similar amino-substituted heterocyclic compounds.

π-π Stacking: The planar aromatic benzofuran ring system allows for π-π stacking interactions between adjacent molecules. In the solid state, molecules could arrange in a parallel or offset fashion, allowing for the favorable interaction of their π-electron clouds. These interactions are crucial in the packing of many aromatic compounds.

Van der Waals Forces: In addition to the more specific interactions mentioned above, ubiquitous van der Waals forces, including London dispersion forces and dipole-dipole interactions, would be present. The polar nature of the carbonyl group and the C-Br bond would lead to significant dipole-dipole interactions, further influencing the orientation of molecules in the solid state and their solvation in polar solvents.

A comprehensive understanding of the intermolecular interactions for this compound would ultimately require dedicated crystallographic studies or high-level quantum mechanical calculations. Such studies would provide precise details on bond lengths, bond angles, and the energetics of the interactions, confirming the theoretical predictions outlined here.

Advanced Applications and Functionalization Potential of 1 3 Amino 6 Bromobenzofuran 2 Yl Ethanone in Materials Science and Catalysis

Supramolecular Chemistry and Self-Assembly Potential

The molecular architecture of 1-(3-Amino-6-bromobenzofuran-2-yl)ethanone is conducive to the formation of ordered, non-covalently bonded superstructures. The presence of both hydrogen bond donors and acceptors, along with an extended π-system, allows for the exploration of intricate self-assembly motifs.

Design of Hydrogen-Bonded Architectures

The primary amino group (-NH₂) at the 3-position and the carbonyl group (C=O) of the acetyl moiety at the 2-position are key functional groups for directing self-assembly through hydrogen bonding. The amino group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the carbonyl oxygen can serve as hydrogen bond acceptors. quora.comnih.gov This dual functionality enables the formation of a variety of intermolecular hydrogen-bonding networks, such as chains, sheets, and more complex three-dimensional architectures. The study of amino alcohols has shown that modifications to the amino group can regulate the strength of intramolecular hydrogen bonds, a principle that can be extended to the intermolecular interactions of this compound. arxiv.org The self-assembly of melamine (B1676169) derivatives through hydrogen bonding further illustrates the potential for creating structured nanomaterials. rsc.org

Illustrative Hydrogen Bonding Parameters for this compound Dimers

| Interaction Type | Donor-Acceptor Distance (Å) (Predicted) | Angle (°) (Predicted) |

|---|---|---|

| N-H···O=C | 2.8 - 3.2 | 160 - 180 |

| C-H···O=C | 3.0 - 3.5 | 140 - 160 |

Exploration of π-π Stacking Interactions

The planar, aromatic benzofuran (B130515) core of the molecule facilitates π-π stacking interactions, which are crucial for the stability of supramolecular assemblies. nih.govresearcher.lifenih.govresearchgate.net These interactions arise from the attractive, noncovalent forces between aromatic rings. In the case of this compound, the electron-donating amino group and the electron-withdrawing acetyl and bromo groups can modulate the electron density of the aromatic system, influencing the strength and geometry of the π-π stacking. Research on the benzofuran-formaldehyde complex has demonstrated the significant stabilizing contribution of π-π* interactions. nih.govnih.govresearchgate.net The presence of a bromine atom can also lead to halogen bonding, further directing the crystal packing. mdpi.com

Precursor for Advanced Organic Materials

The functional groups on this compound provide handles for chemical modification, allowing it to serve as a versatile building block for a range of advanced organic materials.

Polymerizable Monomers through Functional Group Manipulation

The primary amino group on the benzofuran ring is a key site for transformation into a polymerizable moiety. For instance, it can be acylated to introduce a vinyl group (e.g., acrylamide (B121943) or methacrylamide), which can then undergo free-radical polymerization. Alternatively, the amino group can be used in condensation polymerizations to form polyamides or polyimides. The bromine atom also offers a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce other polymerizable groups or to directly form conjugated polymers. The cationic polymerization of benzofuran itself has been reported, indicating the inherent polymerizability of the benzofuran ring system under certain conditions. nih.govnih.gov The study of aminomalononitrile (B1212270) polymerization highlights how monomers with multiple reactive sites can lead to complex, functional polymers. mdpi.com

Potential Polymerization Strategies for this compound Derivatives

| Functional Group | Reaction Type | Resulting Polymer Class |

|---|---|---|

| Amino Group | Acylation with acryloyl chloride, followed by radical polymerization | Poly(acrylamide) derivative |

| Amino Group | Reaction with a diacid chloride | Polyamide |

| Bromo Group | Suzuki coupling with a divinylboronic ester | Conjugated Polymer |

Components in Optoelectronic Materials (e.g., as a fluorophore scaffold, without mentioning specific light emission properties)

Benzofuran derivatives are known to be key components in the development of materials for optoelectronic devices, such as organic field-effect transistors and organic photovoltaics. nih.gov The extended π-conjugated system of the benzofuran core in this compound suggests its potential as a fluorophore scaffold. The amino and bromo substituents can be used to tune the electronic properties of the molecule, which is a critical aspect in the design of organic electronic materials. By strategically modifying these functional groups, the molecule's properties can be tailored for specific applications in organic electronics. acs.org

Liquid Crystalline Materials (if structural features support)

The rigid, planar structure of the benzofuran core is a favorable characteristic for the design of liquid crystalline materials. For a molecule to exhibit liquid crystalline behavior, it typically requires a rigid core and flexible peripheral chains. While this compound itself is unlikely to be liquid crystalline, it serves as an excellent scaffold. By attaching long alkyl chains to the molecule, for example, through etherification of a hydroxylated derivative or by acylation of the amino group with long-chain fatty acids, it is possible to induce mesophase formation. The anisometric molecular shape that would result from such modifications is a key factor in the formation of liquid crystal phases. Studies on other substituted benzofurans have shown that they can form nematic and smectic phases. taylorandfrancis.com

Role in Catalysis

The structural attributes of this compound suggest its considerable potential for application in various catalytic systems. The presence of nitrogen and oxygen donor atoms, coupled with the planar benzofuran structure, makes it an attractive candidate for the design of novel ligands for metal catalysts. Furthermore, the primary amino group can itself act as a catalytic site in organocatalytic transformations. The bromo-substituent provides a reactive handle for immobilization onto solid supports, paving the way for the development of heterogeneous catalysts.

Ligand Design for Metal-Catalyzed Reactions

The design of effective ligands is paramount in homogeneous catalysis, influencing the activity, selectivity, and stability of the metal catalyst. This compound possesses key features that make it a promising scaffold for ligand development. The amino group and the oxygen atom of the acetyl group can act as a bidentate chelate, coordinating to a metal center to form a stable five-membered ring. This chelation can enhance the stability of the resulting metal complex.

The broader class of 3-aminobenzofuran derivatives has been successfully employed in metal-catalyzed reactions. For instance, chiral-at-metal rhodium(III) complexes have proven effective in the enantioselective C2-functionalization of 3-aminobenzofurans. rsc.org This highlights the compatibility of the aminobenzofuran core in sophisticated catalytic systems.

Furthermore, the bromine atom on the benzene (B151609) ring offers a site for further functionalization through cross-coupling reactions. This allows for the introduction of other coordinating groups, such as phosphines or other heterocycles, to create multidentate ligands with tailored electronic and steric properties. The synthesis of a thieno[2,3-b]pyridine (B153569) derivative that includes a bromobenzofuran unit demonstrates the feasibility of incorporating this moiety into more complex ligand architectures. mdpi.com

The potential of this compound and its derivatives as ligands in various metal-catalyzed cross-coupling reactions is significant. The table below outlines potential metal complexes and their prospective applications.

| Potential Metal Complex | Prospective Catalytic Application | Rationale |